
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C13H20O It is a cyclohexene derivative with an allyl group and three methyl groups attached to the cyclohexene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylcyclohex-3-ene and allyl bromide.
Allylation Reaction: The allylation of 2,4,6-trimethylcyclohex-3-ene is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Allyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carboxylic acid
Reduction: 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance and flavor industry due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the allyl group may participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde: Lacks the allyl group, resulting in different chemical reactivity and applications.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Has fewer methyl groups, leading to variations in steric and electronic properties.
2,6-Dimethylcyclohex-3-ene-1-carbaldehyde: Similar to 2,4-dimethyl derivative but with different methyl group positions, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
68140-58-9 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-5-6-13(9-14)11(3)7-10(2)8-12(13)4/h5,7,9,11-12H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
FFDWBRRFSSVESS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CC(C1(CC=C)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


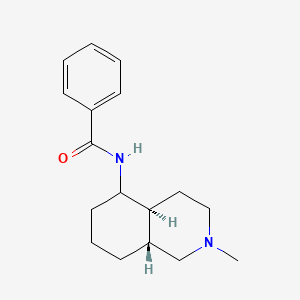

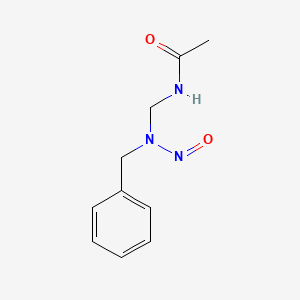
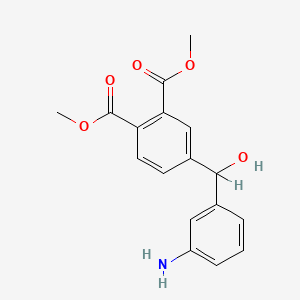


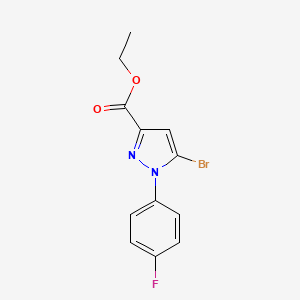
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
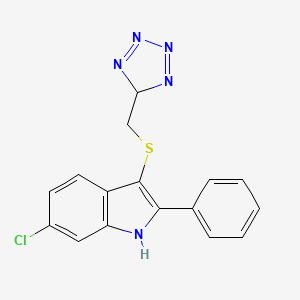
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
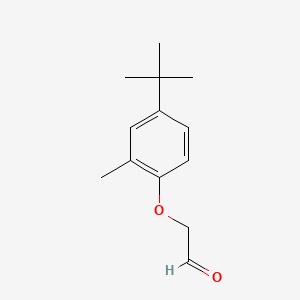
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
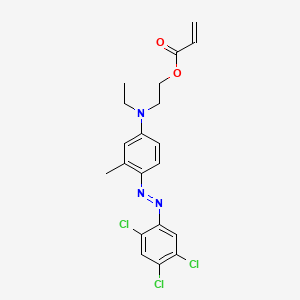
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
